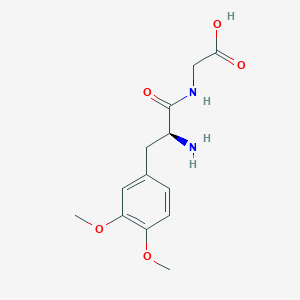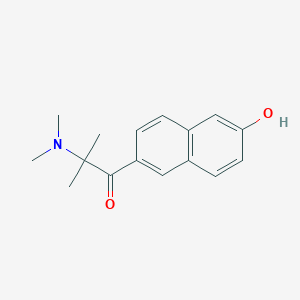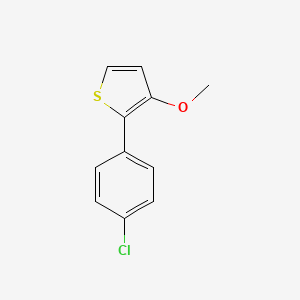![molecular formula C15H20O2 B14198840 [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde CAS No. 922501-06-2](/img/structure/B14198840.png)
[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde: is a chemical compound with the molecular formula C14H18O2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a tert-butylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate oxetane precursor under controlled conditions. One common method is the use of a Grignard reagent to introduce the oxetane ring, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium or zinc.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- [3-(4-Methylphenyl)oxetan-3-yl]acetaldehyde
- [3-(4-Ethylphenyl)oxetan-3-yl]acetaldehyde
- [3-(4-Isopropylphenyl)oxetan-3-yl]acetaldehyde
Comparison: Compared to its analogs, [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde is unique due to the presence of the tert-butyl group, which provides increased steric bulk. This feature can influence the compound’s reactivity and interaction with biological targets, making it distinct in terms of its chemical and biological properties.
Eigenschaften
CAS-Nummer |
922501-06-2 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-[3-(4-tert-butylphenyl)oxetan-3-yl]acetaldehyde |
InChI |
InChI=1S/C15H20O2/c1-14(2,3)12-4-6-13(7-5-12)15(8-9-16)10-17-11-15/h4-7,9H,8,10-11H2,1-3H3 |
InChI-Schlüssel |
SUMZLZYFNMXEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(COC2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)


![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
